molecular formula C22H24ClN3O3 B6569549 8-[(4-chlorophenyl)methyl]-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021210-10-5

8-[(4-chlorophenyl)methyl]-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6569549
CAS No.: 1021210-10-5
M. Wt: 413.9 g/mol
InChI Key: GULRMOXARWXHCB-UHFFFAOYSA-N
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Description

The compound 8-[(4-chlorophenyl)methyl]-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirohydantoin derivative characterized by a 1,3,8-triazaspiro[4.5]decane-2,4-dione core. Key structural features include:

  • A 4-chlorophenylmethyl group at the 8-position.
  • A 2-phenoxyethyl substituent at the 3-position.

This scaffold is part of a broader class of spirohydantoins studied for diverse biological activities, including enzyme inhibition (e.g., hypoxia-inducible factor prolyl hydroxylases, HIF PHDs) and antibacterial applications.

Properties

IUPAC Name

8-[(4-chlorophenyl)methyl]-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3/c23-18-8-6-17(7-9-18)16-25-12-10-22(11-13-25)20(27)26(21(28)24-22)14-15-29-19-4-2-1-3-5-19/h1-9H,10-16H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULRMOXARWXHCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below summarizes key structural analogs, their substituents, and molecular properties:

Compound Name / ID Substituents (3-position) Molecular Formula Molecular Weight Key Properties/Activities Source
Target Compound 2-Phenoxyethyl C₂₂H₂₃ClN₃O₃* 414.90 Structural focus of comparison -
BI84029 () 4-Methylphenylmethyl C₂₂H₂₄ClN₃O₂ 397.90 Research chemical; structural analog
TTDD () Tetramethyl groups C₁₁H₁₈N₃O₂ 224.28 Antibacterial N-halamine; rechargeable chlorination
Compound 11 () 3-Methyl pyridine C₁₃H₁₄N₄O₂ 258.27 Potent HIF PHD2 inhibitor
Compound 14 () N-Methyl imidazole C₁₄H₁₅N₅O₂ 293.30 Enhanced PHD inhibition vs. pyridine derivatives
8-Phenethyl analog () 4-Fluorophenylpiperazino C₂₆H₃₂FN₅O₂ 465.56 Undisclosed activity; structural diversity

*Calculated based on the target compound’s structure.

Key Observations :

  • Substituent Diversity: The 3-position substituents vary widely (e.g., phenoxyethyl, methylphenyl, imidazole), impacting electronic, steric, and solubility properties.
  • Biological Activity :
    • TTDD () demonstrates the role of tetramethyl substituents in enabling antibacterial activity via N-halamine formation, a mechanism distinct from enzyme inhibition .
    • Compound 11 () highlights the importance of pyridine and imidazole groups in HIF PHD2 inhibition, with imidazole derivatives (Compound 14) showing superior activity .

Pharmacological and Functional Insights

  • HIF PHD Inhibition: Spirohydantoins like Compound 11 () are optimized for pan-PHD inhibition, with acidic groups introduced to mitigate hERG channel off-target effects . The target compound’s phenoxyethyl group may similarly influence target binding or metabolic stability.
  • Antibacterial Applications: TTDD () exemplifies non-therapeutic uses, where structural rigidity and halogen-binding capacity are critical .

Physicochemical Properties

  • Molecular Weight and Solubility: The target compound’s higher molecular weight (414.90 vs.
  • Stability : TTDD’s tetramethyl groups confer stability for chlorination cycles, whereas HIF inhibitors (e.g., Compound 11) prioritize metabolic stability via heterocyclic substituents .

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Substituents at the 3-position critically determine biological activity. For example: Pyridine/imidazole rings enhance metal chelation in PHD inhibitors . Bulky groups (e.g., phenoxyethyl) may improve CNS permeability or receptor selectivity, though this requires validation.
  • Conversely, its lack of N-halamine groups (vs. TTDD) makes antibacterial use less likely.

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